

physical and chemical properties of 4-Chloro-3-hexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-hexanone

Cat. No.: B8465965

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-3-hexanone

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Chloro-3-hexanone**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and presents logical workflows for the synthesis and characterization of this compound.

Core Properties of 4-Chloro-3-hexanone

4-Chloro-3-hexanone, with the molecular formula $C_6H_{11}ClO$, is a halogenated ketone.^{[1][2]} Its chemical structure and basic properties are foundational to its reactivity and potential applications.

Synonyms: 4-chlorohexan-3-one^[2] IUPAC Name: 4-chlorohexan-3-one^[2]

Physical and Chemical Data

The majority of available data on the physical properties of **4-Chloro-3-hexanone** are computed rather than experimentally determined. These calculated values provide useful estimates for experimental planning.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ ClO	[1] [2]
Molecular Weight	134.60 g/mol	[1] [2]
Boiling Point (calc.)	427.54 K	[3]
Melting Point (calc.)	222.23 K	[3]
logP (calc.)	1.983	[3]
Water Solubility (calc.)	log10WS: -1.88	[3]
Kovats Retention Index	888 (Standard non-polar column)	[1] [2]

Experimental Protocols

While specific experimental literature for **4-Chloro-3-hexanone** is limited, established general methods for the synthesis, purification, and characterization of α -chloro ketones are applicable.

Synthesis: α -Chlorination of 3-Hexanone

A common and effective method for the synthesis of α -chloro ketones is the acid-catalyzed halogenation of the corresponding ketone.[\[4\]](#)[\[5\]](#)

Reaction: 3-Hexanone + Cl₂ --(Acid Catalyst)--> **4-Chloro-3-hexanone** + HCl

Materials:

- 3-Hexanone
- Chlorine gas (Cl₂) or a suitable chlorinating agent like N-chlorosuccinimide (NCS)
- Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)
- Acid catalyst (e.g., hydrochloric acid, acetic acid)

Procedure:

- Dissolve 3-hexanone in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and a gas inlet/outlet (if using chlorine gas).
- Add a catalytic amount of the acid.
- Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise while stirring. The reaction temperature should be monitored and controlled, as the reaction can be exothermic.
- The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture should be worked up. This typically involves washing with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the acid catalyst and any excess acid produced, followed by washing with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- The solvent is removed under reduced pressure to yield the crude **4-Chloro-3-hexanone**.

Purification

Purification of the crude product is crucial to remove unreacted starting material, di-chlorinated byproducts, and other impurities.^{[6][7]}

Method: Column Chromatography

- The crude product is dissolved in a minimal amount of a non-polar solvent.
- A silica gel column is prepared using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
- The dissolved crude product is loaded onto the column.
- The column is eluted with the chosen solvent system, and fractions are collected.

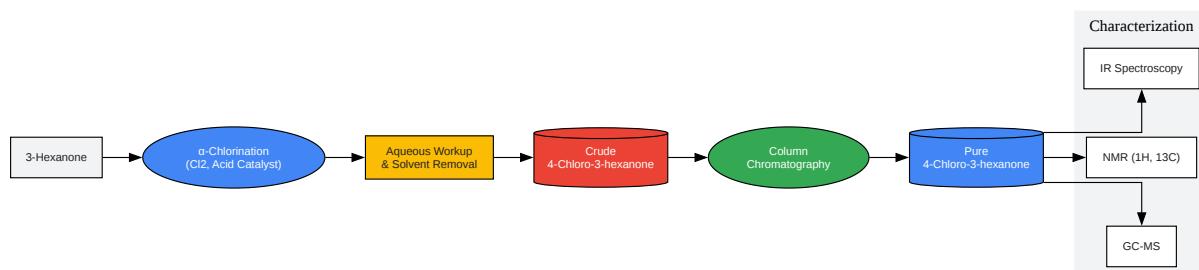
- The fractions are analyzed by TLC or GC to identify those containing the pure **4-Chloro-3-hexanone**.
- The solvent from the pure fractions is evaporated to yield the purified product.

Characterization

The structure and purity of the synthesized **4-Chloro-3-hexanone** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing the purity of volatile compounds like halogenated ketones and for confirming their molecular weight.^{[8][9]} The NIST WebBook provides details of a GC method for **4-chloro-3-hexanone**, including the column type (OV-101) and temperature program, which resulted in a Kovats Retention Index of 888.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the hydrogen atoms in the molecule. Protons on the carbon adjacent to the chlorine atom (the α -carbon) and the carbonyl group will exhibit characteristic chemical shifts.
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of **4-Chloro-3-hexanone** is expected to show a strong absorption band characteristic of the C=O stretch of a ketone, typically in the range of 1700-1725 cm^{-1} .^{[10][11]}

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **4-Chloro-3-hexanone**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and characterization of **4-Chloro-3-hexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hexanone, 4-chloro [webbook.nist.gov]
- 2. 4-Chloro-3-hexanone | C6H11ClO | CID 13520470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hexanone, 4-chloro - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]

- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. treenablythe.weebly.com [treenablythe.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-3-hexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8465965#physical-and-chemical-properties-of-4-chloro-3-hexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com